UK-59811 hydrochloride is a compound classified as a calcium channel blocker. It primarily inhibits the CaVAb (voltage-gated calcium channel) by binding to the outer, lipid-facing surface of the pore at the interface between the channel and the surrounding membrane. This mechanism of action is significant in understanding how UK-59811 hydrochloride can influence calcium ion flow across cell membranes, which is crucial for various physiological processes.
UK-59811 hydrochloride is derived from synthetic processes aimed at developing effective calcium channel blockers for potential therapeutic applications. As a member of the dihydropyridine class of compounds, it shares structural and functional similarities with other calcium channel blockers, which are widely used in treating cardiovascular diseases, hypertension, and other related conditions.
The synthesis of UK-59811 hydrochloride typically involves multiple steps, including the formation of key intermediates followed by final modifications to yield the hydrochloride salt form.
The molecular structure of UK-59811 hydrochloride can be described by its chemical formula, which includes carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The specific arrangement of these atoms defines its pharmacological properties.
UK-59811 hydrochloride participates in various chemical reactions typical of calcium channel blockers. These may include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or electrophysiological assays to measure binding affinities and inhibition constants.
The mechanism by which UK-59811 hydrochloride exerts its effects involves:
Quantitative data on its efficacy can be obtained from dose-response studies in cellular models or animal experiments.
UK-59811 hydrochloride has potential applications in:
UK-59811 HCl is systematically named as 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride. It belongs to the 1,4-dihydropyridine (DHP) class of calcium channel blockers, distinguished by a brominated phenyl ring at position 4 and a dimethylaminoethoxymethyl substituent at position 2 of the DHP core. The hydrochloride salt form enhances stability and solubility. Its chemical structure features a dihydropyridine ring with ester groups (ethyl and methyl carboxylates), a brominated aromatic system, and a tertiary amine side chain protonated by HCl [2] [3] [9].
UK-59811 HCl has a molecular weight of 517.84 g/mol and the empirical formula C₂₂H₃₀BrClN₂O₅. The compound is typically supplied as a white-to-beige crystalline powder with a purity of ≥98% (verified by HPLC). It exhibits moderate solubility in dimethyl sulfoxide (DMSO; 2 mg/mL) but is insoluble in water or aqueous buffers without solubilizing agents. Elemental analysis confirms the composition: C (51.03%), H (5.84%), Br (15.43%), Cl (6.85%), N (5.41%), and O (15.45%) [2] [3] [4].
Table 1: Physicochemical Properties of UK-59811 HCl
| Property | Value |
|---|---|
| Molecular Weight | 517.84 g/mol |
| Molecular Formula | C₂₂H₃₀BrClN₂O₅ |
| Purity | ≥98% (HPLC) |
| Appearance | White to beige powder |
| Solubility (DMSO) | 2 mg/mL (clear solution) |
| Elemental Analysis (Br) | 15.43% |
| CAS Registry Number | 2250025-89-7 |
Chromatographic Data:
Structural Identifiers:
CCOC(C1=C(COCCN(C)C)NC(C)=C(C(OC)=O)C1C2=C(Br)C=CC=C2)=O.Cl [3] [6] JZOQTVYILXBAMQ-UHFFFAOYSA-N [2] [9] InChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H [4] [5] These identifiers facilitate database searches (e.g., PubChem CID: 134812832) and computational modeling of molecular interactions [1] [7].
Table 2: Spectroscopic and Digital Identifiers of UK-59811 HCl
| Identifier Type | Value |
|---|---|
| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC)COCCN(C)C.Cl |
| InChI Key | JZOQTVYILXBAMQ-UHFFFAOYSA-N |
| PubChem CID | 134812832 |
| CAS Number | 2250025-89-7 |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: